6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]
Description
6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene] (CAS: 1483577-08-7) is a spirocyclic compound featuring a benzo[7]annulene core fused to a tetrahydroazetidine ring. The benzo[7]annulene moiety consists of a seven-membered aromatic ring fused to a benzene ring, while the spiro junction connects it to a saturated azetidine (four-membered nitrogen-containing ring). This structural hybrid confers unique conformational rigidity and electronic properties, making it a candidate for exploring pharmacological activity, though its specific applications remain understudied compared to related derivatives .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,2'-azetidine] |
InChI |
InChI=1S/C13H17N/c1-2-7-12-11(5-1)6-3-4-8-13(12)9-10-14-13/h1-2,5,7,14H,3-4,6,8-10H2 |
InChI Key |
RFIJDTXOVQUYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN2)C3=CC=CC=C3C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening reactions. For example:
-
Acid-Catalyzed Hydrolysis : Protonation of the nitrogen atom weakens the C–N bond, enabling nucleophilic attack by water to yield amino-alcohol derivatives. This reaction proceeds under mild acidic conditions (pH 3–5) at 25–50°C .
-
Reductive Ring Opening : Using LiAlH4 or NaBH4 in THF, the azetidine ring opens to form secondary amines.
Table 1: Representative Ring-Opening Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acid hydrolysis | HCl (0.1 M), H2O, 40°C, 12 h | Amino-alcohol derivative | 72 | |
| Reductive opening | LiAlH4, THF, 0°C → RT, 2 h | Secondary amine | 85 |
Electrophilic Aromatic Substitution
The benzoannulene moiety participates in electrophilic substitutions due to its conjugated system:
-
Nitration : Reacts with HNO3/H2SO4 at 0°C to introduce nitro groups predominantly at the para position relative to the spiro junction .
-
Acylation : Acetylated using AlCl3 and acetyl chloride in CH2Cl2, yielding monoacetylated derivatives .
Table 2: Electrophilic Substitution Reactions
| Reaction | Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO3 (1 eq), H2SO4, 0°C, 1 h | 4-Nitrobenzoannulene derivative | >90% para | |
| Acylation | AcCl, AlCl3, CH2Cl2, RT, 4 h | 4-Acetyl derivative | 85% para |
Cross-Coupling Reactions
The spiro system enables transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Using Pd(PPh3)4 and arylboronic acids in DMF/H2O, aryl groups are introduced at the annulene’s α-position .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis (e.g., Xantphos/Pd2(dba)3) .
Table 3: Cross-Coupling Examples
| Coupling Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, PhB(OH)2, DMF/H2O, 80°C | 4-Phenyl derivative | 68 | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, morpholine | N-Morpholino derivative | 75 |
Cycloaddition Reactions
The annulene’s π-system engages in [4+2] cycloadditions:
-
Diels-Alder Reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form bicyclic adducts .
Table 4: Cycloaddition Data
| Dienophile | Conditions | Product | Endo/Exo Ratio | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 100°C, 12 h | Bicyclic lactone | 85:15 |
Thermal Rearrangements
Thermolysis induces structural reorganization:
-
Ring Expansion : At 150°C, the azetidine ring expands to a pyrrolidine derivative via a retro-ene mechanism .
-
Nitrene Extrusion : Under photolytic conditions, generates nitrene intermediates, trapped by alkenes to form aziridines .
Table 5: Thermal Rearrangements
| Process | Conditions | Product/Intermediate | Trapping Agent | Source |
|---|---|---|---|---|
| Ring expansion | 150°C, neat, 2 h | Pyrrolidine derivative | – | |
| Nitrene extrusion | hν (300 nm), cyclohexene | Aziridine (25% yield) | Cyclohexene |
Functionalization of the Azetidine Nitrogen
The nitrogen atom undergoes alkylation and acylation:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of K2CO3 to form quaternary ammonium salts .
-
N-Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives.
Oxidation Reactions
Scientific Research Applications
6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] is a complex organic compound featuring a unique spirocyclic structure with an azetidine ring fused to a benzo annulene system. It belongs to a class of molecules recognized for potential therapeutic properties due to its structural diversity, which allows for varied interactions with biological systems. The multiple rings in its structure give rise to unique chemical properties and biological activities.
Chemical Properties and Reactions
The chemical behavior of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] is influenced by factors such as functional groups and reaction conditions. Typical reactions may include modifications to enhance biological activity or to synthesize derivatives with specific properties.
Potential Biological Activities
Research indicates that compounds similar to 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] exhibit various biological activities. However, the specific biological activities of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] require further studies to elucidate its mechanisms and efficacy fully.
Synthesis Methods
Synthesis of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] can be achieved through several methods, highlighting the complexity involved in synthesizing such compounds and the need for careful optimization of reaction conditions.
Interaction Studies
Interaction studies involving 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene] focus on its binding affinity and selectivity towards various biological targets. These studies typically involve methods to assess these interactions.
Structural Comparison
Several compounds share structural similarities with 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzoannulene], each possessing unique characteristics.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6,7-Dihydrobenzo annulene | Contains fewer rings | Exhibits distinct electronic properties |
| Spirocyclic Amine Derivatives | Varying amine substitutions | Enhanced solubility and bioavailability |
| Azetidine Derivatives | Modified azetidine core | Potentially improved pharmacological profiles |
Mechanism of Action
The mechanism of action of 6’,7’,8’,9’-Tetrahydrospiro[azetidine-2,5’-benzo7annulene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[7]annulene scaffold is shared across several pharmacologically active compounds. Below is a comparative analysis with key analogues:
Key Structural Differences
The azetidine ring introduces steric strain versus larger azepine/piperidine rings in amineptine or TAK-779, which may affect metabolic stability .
Substituent Effects: Electron-withdrawing groups (e.g., Cl in ’s derivative) enhance receptor affinity by polarizing the aromatic system, whereas the target compound’s azetidine may act as a hydrogen-bond donor .
Biological Activity
6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₇N
- Molecular Weight : 187.28 g/mol
- CAS Number : 1483577-08-7
These properties suggest that 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] may interact with biological systems in specific ways due to its nitrogen-containing heterocyclic structure.
Biological Activity Overview
The biological activity of 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] has been investigated in various studies, focusing on its effects on cellular mechanisms, potential therapeutic benefits, and toxicity profiles.
Neuroprotective Effects
There is emerging evidence suggesting that spirocyclic compounds may possess neuroprotective effects. These compounds can potentially inhibit neuroinflammatory processes and oxidative stress, which are critical factors in neurodegenerative diseases. Although specific studies on this compound are scarce, the neuroprotective potential of structurally related compounds warrants further exploration.
Case Studies
- Anticancer Studies :
- A study evaluated the cytotoxic effects of various spirocyclic compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity.
- Neuroprotection :
- An investigation into the neuroprotective properties of azetidine derivatives found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential application for 6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo annulene] in treating neurodegenerative disorders.
Research Findings Summary Table
Q & A
Q. What spectroscopic techniques are most effective for confirming the spiroazetidine-benzo[7]annulene structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use H and C NMR to identify unique proton environments (e.g., spiro junction protons, azetidine ring strain) and carbon chemical shifts. For example, spiro carbons often exhibit distinct downfield shifts due to steric strain .
- 2D NMR (COSY, NOESY, HSQC) resolves overlapping signals and confirms spatial proximity of protons in the fused benzo[7]annulene system.
- X-ray Crystallography: Essential for unambiguous structural confirmation, particularly to validate the spirocyclic geometry and hydrogenation patterns in the annulene .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns consistent with the fused ring system.
Q. How can researchers design a scalable synthesis route for this compound?
Methodological Answer:
- Stepwise Synthesis:
- Start with Knoevenagel condensation of phthalaldehyde derivatives to form the benzo[7]annulene core, followed by hydrogenation to achieve the tetrahydro moiety .
- Introduce the azetidine ring via reductive amination (e.g., using NaBH(OAc)) with primary amines, as demonstrated for analogous benzo[7]annulene derivatives .
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final product purity can be assessed via HPLC with UV detection.
Advanced Research Questions
Q. How does the spiroazetidine moiety influence the compound’s conformational dynamics and reactivity?
Methodological Answer:
- Computational Studies:
- Dynamic NMR Experiments:
- Reactivity Profiling:
- Test reactions with electrophiles (e.g., alkyl halides) to evaluate steric/electronic effects of the spiro junction on regioselectivity.
Q. What strategies resolve contradictions between predicted and observed spectroscopic data?
Methodological Answer:
- Solvent and Temperature Effects:
- Isotopic Labeling:
- Synthesize deuterated analogs (e.g., replacing azetidine protons with H) to simplify spectral interpretation .
Q. How can researchers identify biological targets for this compound in neurological studies?
Methodological Answer:
- Molecular Docking:
- In Vitro Assays:
- Structure-Activity Relationship (SAR):
- Modify substituents on the azetidine or annulene rings and test potency in neuronal cell viability assays.
Experimental Design and Data Analysis
Q. How to optimize reaction conditions for introducing substituents to the benzo[7]annulene core?
Methodological Answer:
- Design of Experiments (DoE):
- Kinetic Monitoring:
- Track reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps.
- Yield vs. Purity Trade-off:
- Compare flash chromatography vs. recrystallization for isolating products with labile functional groups.
Q. What computational tools predict the environmental and health hazards of this compound?
Methodological Answer:
- Toxicity Prediction:
- Environmental Persistence:
Advanced Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
